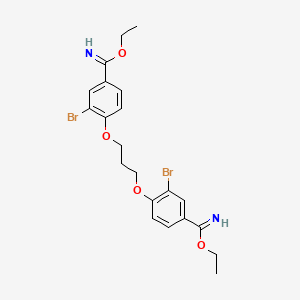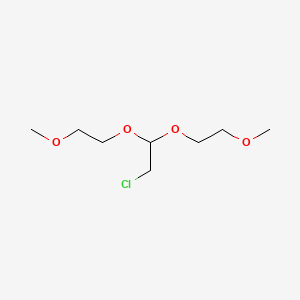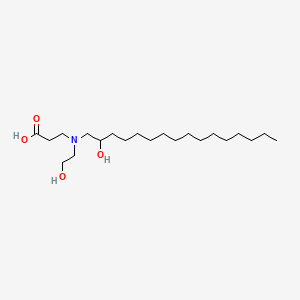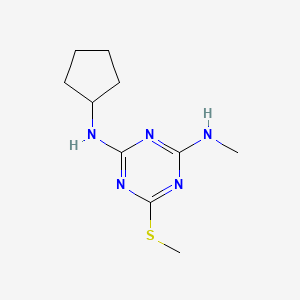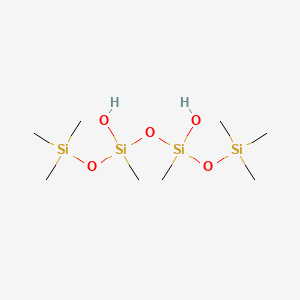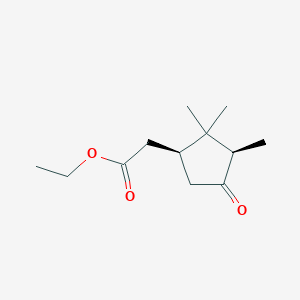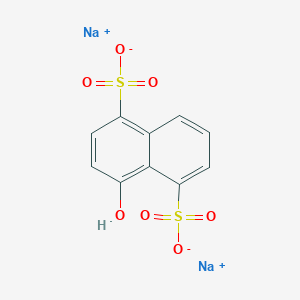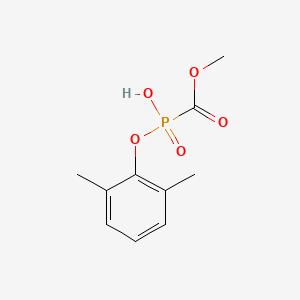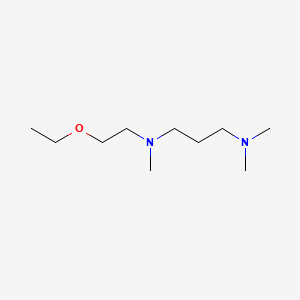![molecular formula C9H15NO4 B12669497 2-[[(Propylamino)carbonyl]oxy]ethyl acrylate CAS No. 94087-94-2](/img/structure/B12669497.png)
2-[[(Propylamino)carbonyl]oxy]ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(Propylamino)carbonyl]oxy]ethyl acrylate is an organic compound with the molecular formula C10H17NO4. It is a type of acrylate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its reactivity and ability to form polymers, making it valuable in the production of coatings, adhesives, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Propylamino)carbonyl]oxy]ethyl acrylate typically involves the reaction of acrylic acid with N-propylcarbamate. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[(Propylamino)carbonyl]oxy]ethyl acrylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form acrylic acid and N-propylcarbamate.
Polymerization: The compound can undergo free radical polymerization to form polymers, which are used in coatings and adhesives.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles, such as amines and thiols, to form new compounds.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, temperature range of 50-70°C.
Polymerization: Free radical initiators (e.g., benzoyl peroxide), temperature range of 60-90°C.
Addition Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), room temperature to 50°C.
Major Products Formed
Hydrolysis: Acrylic acid and N-propylcarbamate.
Polymerization: Poly(this compound).
Addition Reactions: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
2-[[(Propylamino)carbonyl]oxy]ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release formulations and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of 2-[[(Propylamino)carbonyl]oxy]ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Similar Compounds
- 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate
- 2-[[(Ethylamino)carbonyl]oxy]ethyl acrylate
- 2-[[(Methylamino)carbonyl]oxy]ethyl acrylate
Uniqueness
2-[[(Propylamino)carbonyl]oxy]ethyl acrylate is unique due to its specific propylamino group, which imparts distinct chemical and physical properties compared to its analogs. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Additionally, the compound’s reactivity and ability to form stable polymers make it a valuable material in various industrial and research settings .
Properties
CAS No. |
94087-94-2 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(propylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-3-5-10-9(12)14-7-6-13-8(11)4-2/h4H,2-3,5-7H2,1H3,(H,10,12) |
InChI Key |
ZBFDHSKICZVELA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


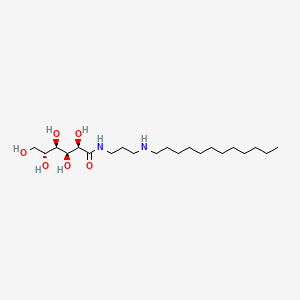
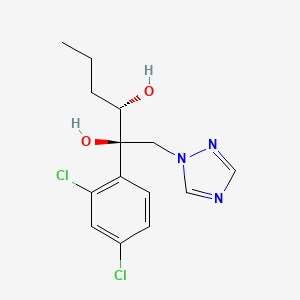
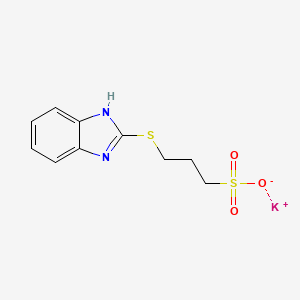
![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
